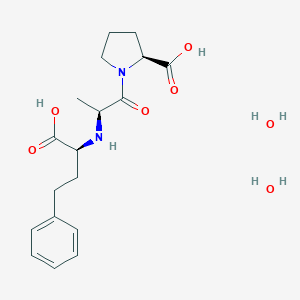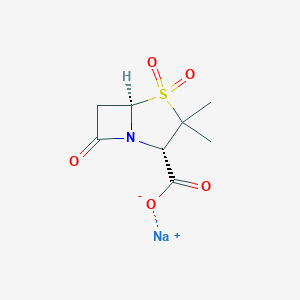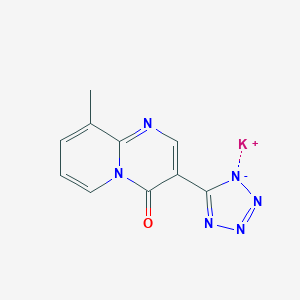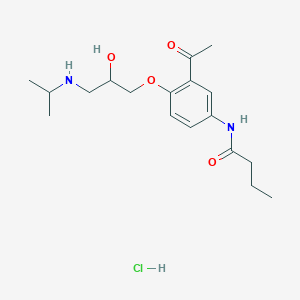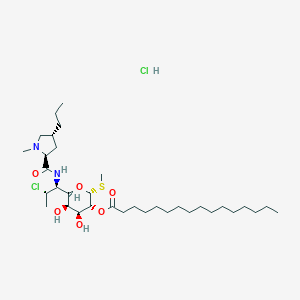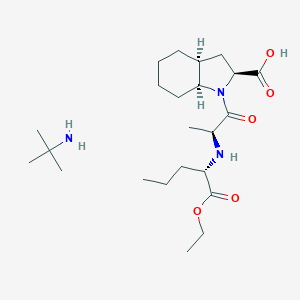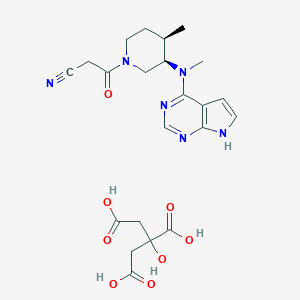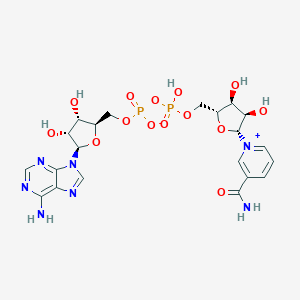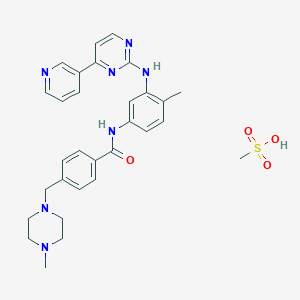
厄洛替尼盐酸盐
概览
描述
Erlotinib hydrochloride acts by selectively inhibiting the activity of EGFR tyrosine kinase within cancer cells, blocking a vital pathway that promotes tumor growth and spread. Its efficacy has been particularly noted in patients with advanced NSCLC who have not responded to first- or second-line chemotherapy, making it a landmark in the class of EGFR antagonists for its clinically relevant impact on overall survival and symptom management (Blackhall, Rehman, & Thatcher, 2005).
Synthesis Analysis
While specific synthesis details of Erlotinib hydrochloride are not directly covered in the provided literature, its development and approval for clinical use underscore its innovative design targeting the EGFR pathway. The synthesis process likely involves complex organic reactions to achieve the selective inhibition of EGFR tyrosine kinase, reflecting its pivotal role in targeted cancer therapy.
Molecular Structure Analysis
Erlotinib hydrochloride's effectiveness is attributed to its molecular structure, allowing selective inhibition of the EGFR tyrosine kinase. This selective inhibition is crucial for its activity against cancer cells overexpressing EGFR, a common feature in various cancer types, including NSCLC. The molecule's design ensures it fits precisely within the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor's autophosphorylation and subsequent signaling cascades that promote cancer cell survival and proliferation.
Chemical Reactions and Properties
Erlotinib hydrochloride's chemical properties, including its reactions with other molecules, are integral to its mechanism of action. By binding to the EGFR tyrosine kinase domain, Erlotinib effectively blocks the receptor's activity. This action is vital for its therapeutic effect, as EGFR's signaling is essential for the growth and survival of cancer cells. The drug's chemical interactions highlight its role in targeted cancer therapy, offering a strategic approach to disrupt cancer cell signaling pathways.
Physical Properties Analysis
The physical properties of Erlotinib hydrochloride, such as solubility and stability, are important for its oral administration and bioavailability. Its formulation as a hydrochloride salt enhances its solubility in water, facilitating absorption and therapeutic efficacy when taken orally. These properties are critical for ensuring that the drug can be effectively delivered to the site of action in the body, optimizing its anti-cancer activity.
Chemical Properties Analysis
Erlotinib hydrochloride's chemical properties are pivotal in defining its pharmacokinetic profile and therapeutic window. Its selective inhibition of EGFR tyrosine kinase is a direct consequence of its chemical structure, allowing for targeted therapy with minimal effects on non-cancerous cells. This specificity reduces the likelihood of off-target effects, characterizing Erlotinib's role in precision medicine for cancer treatment.
For further detailed exploration and scientific discussions on Erlotinib hydrochloride, its synthesis, molecular structure, and properties, the following references provide comprehensive insights into its development and application in cancer therapy (Blackhall, Rehman, & Thatcher, 2005).
科研应用
肺癌和胰腺癌中的抗癌应用
- 非小细胞肺癌治疗:厄洛替尼在治疗晚期非小细胞肺癌(NSCLC)化疗失败后表现出有效性,在第三阶段试验中显示出增加的生存率(Dowell, Minna, & Kirkpatrick, 2020)。
- 胰腺癌疗法:它也用于胰腺癌治疗,研究重点是通过脂质纳米载体优化其输送(Vrignaud, Hureaux, Wack, Benoit, & Saulnier, 2012)。
- NSCLC的一线和维持疗法:厄洛替尼作为NSCLC的靶向疗法,在基于生物标志物的选择人群中用于维持疗法和一线设置(Reguart, Cardona, & Rosell, 2010)。
药物相互作用和合成
- 与生物分子的相互作用:对厄洛替尼与牛肝过氧化氢酶的相互作用进行研究,展示了酶功能和微环境残留物的变化(Shahraki, Delarami, Poorsargol, & Sori Nezami, 2021)。
- 合成方法:研究生产厄洛替尼盐酸盐的高效经济合成方法(Dai, Thanh, Long, & Thuy, 2015)。
环境和药理学方面
- 水处理中药物降解:研究厄洛替尼在水处理中氯化过程中的降解,突出潜在有毒氯化产物的形成(Negreira, Regueiro, López de Alda, & Barceló, 2015)。
- ATP结合盒药物转运蛋白:研究ATP结合盒药物转运蛋白对厄洛替尼代谢的影响,影响其药代动力学(Marchetti et al., 2008)。
药物配方和生物利用度
- 改善药物溶解度和生物利用度:通过二元固体分散研究提高厄洛替尼的溶解速率和生物利用度(Jahangiri, Khalilzad, & Barghi, 2022)。
联合疗法和耐药机制
- 与其他疗法的联合:研究将厄洛替尼与化疗和放疗等其他治疗方法结合,检查其疗效和安全性(Gatzemeier et al., 2007)。
- 自噬和肺癌中的耐药性:研究NSCLC中厄洛替尼诱导的自噬,探讨其在对药物获得性耐药中的作用(Li et al., 2013)。
蛋白结合研究
- 蛋白结合分析:开发一种HPLC方法来研究厄洛替尼的蛋白结合特性(Bolandnazar et al., 2013)。
Safety And Hazards
Erlotinib has several potential adverse effects, including lung problems called interstitial lung disease events, liver and kidney problems, stomach and intestinal problems called gastrointestinal perforation, serious skin conditions, blood, bleeding, and clotting problems, eye disorders, bleeding events when taking warfarin with erlotinib, and pregnancy .
未来方向
There are several ongoing research studies on erlotinib hydrochloride. For instance, erlotinib is being studied for its potential use in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders . Other studies are exploring the combination of erlotinib with other anticancer agents for the treatment of various types of cancer .
Relevant Papers Several papers have been published on erlotinib hydrochloride, including studies on its synthesis , mechanism of action , and potential future directions . These papers provide valuable insights into the properties and applications of erlotinib hydrochloride.
性质
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171412 | |
| Record name | Erlotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erlotinib hydrochloride | |
CAS RN |
183319-69-9 | |
| Record name | Erlotinib hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183319-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erlotinib hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183319699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erlotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERLOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA87705X9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


